Bis(cyclopentadienyl)ruthenium

Catalog No.
S596255
CAS No.
1287-13-4
M.F
C10H20Ru
M. Wt
241.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(cyclopentadienyl)ruthenium

CAS Number

1287-13-4

Product Name

Bis(cyclopentadienyl)ruthenium

IUPAC Name

cyclopentane;ruthenium

Molecular Formula

C10H20Ru

Molecular Weight

241.3 g/mol

InChI

InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2;

InChI Key

JNUAMWJBOWJMAH-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]

Synonyms

ruthenocene

Canonical SMILES

C1CCCC1.C1CCCC1.[Ru]

Catalysis

  • Olefin Metathesis: Cp₂Ru serves as a precursor for highly active and selective catalysts in olefin metathesis reactions. These reactions involve the rearrangement of carbon-carbon double bonds in alkenes, leading to the formation of new products with different structures. Cp₂Ru-based catalysts exhibit high activity, functional group tolerance, and well-defined stereoselectivity, making them valuable tools in organic synthesis.
  • Hydrogenation: Cp₂Ru complexes can be modified with various ligands to create efficient catalysts for hydrogenation reactions. These reactions involve the addition of hydrogen atoms to unsaturated bonds, and Cp₂Ru catalysts demonstrate high activity and selectivity for specific substrates.

Medicinal Chemistry

  • Antitumor Agents: Research explores the potential of Cp₂Ru complexes as antitumor agents due to their ability to interact with DNA and inhibit cancer cell growth. Studies suggest that Cp₂Ru complexes can act through various mechanisms, including DNA damage and interference with cell division.
  • Imaging Probes: Cp₂Ru complexes are being investigated for their potential use as imaging probes in diagnostics and drug discovery. The unique properties of these complexes, such as their ability to emit light or bind to specific biomolecules, make them promising candidates for developing new imaging tools.

Material Science

  • Organic Light-Emitting Diodes (OLEDs): Cp₂Ru complexes play a role in the development of OLEDs, which are efficient and versatile light-emitting devices. These complexes can function as emitters, transporting charges, or harvesting light, contributing to the overall performance of OLEDs.
  • Photocatalysis: Cp₂Ru complexes are being explored as photocatalysts for various applications, including water splitting for hydrogen generation and degradation of environmental pollutants. These complexes can absorb light and use the energy to drive chemical reactions, offering potential solutions for clean energy production and environmental remediation.

Bis(cyclopentadienyl)ruthenium, also known as ruthenocene, is an organometallic compound characterized by its unique structure where a ruthenium atom is sandwiched between two cyclopentadienyl anions. Its molecular formula is C10H10RuC_{10}H_{10}Ru with a molecular weight of approximately 231.26 g/mol. The compound typically appears as light yellow to white crystalline solids and exhibits sensitivity to air and moisture, necessitating storage under inert gases such as nitrogen or argon at low temperatures (2-8 °C) to maintain stability .

  • Catalysis: Ruthenium-based catalysts derived from ruthenocene are used in various organic transformations, such as hydrogenation, metathesis, and transfer hydrogenation. The mechanism of action for these catalysts often involves the activation of small molecules through coordination to the ruthenium center.
  • Material Science: Ruthenocene derivatives are being investigated for their potential use in the development of new materials with desirable properties, such as electrical conductivity and light emission. The specific mechanism of action depends on the application and the design of the ruthenium complex.
, primarily due to the reactivity of the cyclopentadienyl ligands. It serves as a catalyst in several organic transformations, including:

  • Hydrogenation Reactions: Facilitating the addition of hydrogen to unsaturated organic compounds .
  • Electrophilic Substitution: The cyclopentadienyl rings can undergo substitution reactions, allowing for functionalization of the compound .
  • Coordination Chemistry: It can form complexes with various ligands, which can alter its reactivity and properties .

The synthesis of bis(cyclopentadienyl)ruthenium can be achieved through several methods:

  • Reaction with Cyclopentadiene: A common method involves reacting ruthenium chloride with cyclopentadiene and zinc powder in an alcohol solvent at controlled temperatures (−70 °C to 20 °C). This method minimizes the polymerization of cyclopentadiene and maximizes yield .
  • Using Ruthenium Trisacetylacetonate: Another approach involves reacting ruthenium trisacetylacetonate with excess cyclopentadienylmagnesium bromide, leading to the formation of bis(cyclopentadienyl)ruthenium .
  • Sublimation Purification: Post-synthesis, the product can be purified by sublimation under reduced pressure, yielding high-purity crystals .

Bis(cyclopentadienyl)ruthenium has diverse applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
  • Material Science: The compound serves as a precursor for high-temperature materials and UV radiation absorbers in paints and coatings .
  • Electronics: Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

Interaction studies involving bis(cyclopentadienyl)ruthenium primarily focus on its coordination chemistry and catalytic behavior. Research indicates that its interactions with various substrates can lead to significant changes in reactivity, making it a valuable component in catalysis. Additionally, studies on its interactions with biomolecules may reveal insights into its potential therapeutic applications .

Several compounds share structural similarities with bis(cyclopentadienyl)ruthenium. Here are some notable examples:

Compound NameFormulaUnique Features
Bis(cyclopentadienyl)iridiumC10H10IrC_{10}H_{10}IrSimilar structure but different metal center; used in catalysis
Bis(cyclopentadienyl)nickelC10H10NiC_{10}H_{10}NiExhibits different reactivity due to nickel's properties; used in organic synthesis
Bis(indenyl)rutheniumC12H10RuC_{12}H_{10}RuContains indenyl ligands; shows distinct catalytic properties compared to bis(cyclopentadienyl)ruthenium
RuthenoceneC10H10RuC_{10}H_{10}RuOften used interchangeably with bis(cyclopentadienyl)ruthenium; same chemical identity

The uniqueness of bis(cyclopentadienyl)ruthenium lies in its specific electronic properties and catalytic abilities, which differ from those of other metal complexes due to the distinct characteristics imparted by the cyclopentadienyl ligands and the ruthenium center.

Exact Mass

242.060841 g/mol

Monoisotopic Mass

242.060841 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1287-13-4

Dates

Modify: 2024-04-14

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